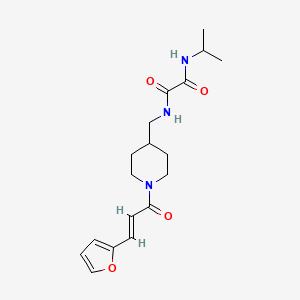

![molecular formula C22H18N2O4S2 B2502929 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide CAS No. 941891-21-0](/img/structure/B2502929.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

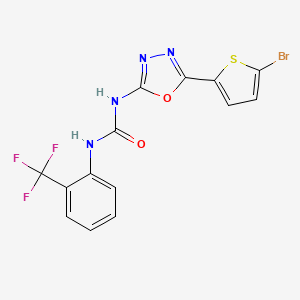

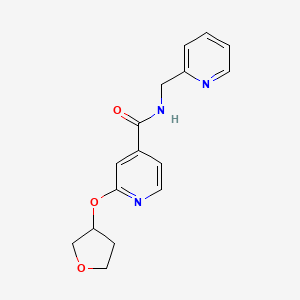

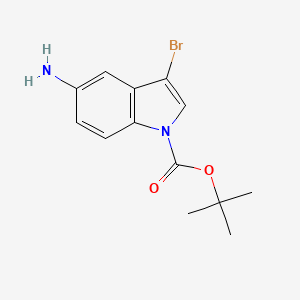

The compound "N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including their role as antimicrobial agents, anticancer agents, and their ability to modulate various biological targets such as enzymes and receptors .

Synthesis Analysis

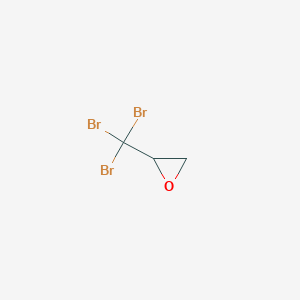

The synthesis of benzamide derivatives often involves the condensation of benzoic acid derivatives with amines or the reaction of aromatic aldehydes with thioamides or hydrazides. For instance, the synthesis of N-substituted benzamide derivatives can be achieved through the reaction of aromatic aldehydes with thioglycolic acid, followed by further condensation reactions . Similarly, the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides involves the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine . These methods highlight the versatility of synthetic approaches in creating a wide array of benzamide derivatives with varying substituents and structural motifs.

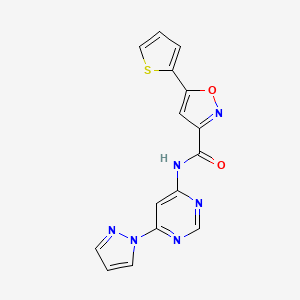

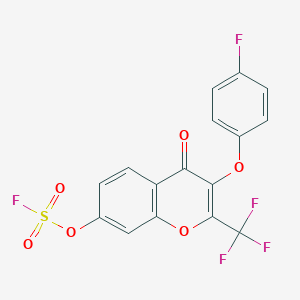

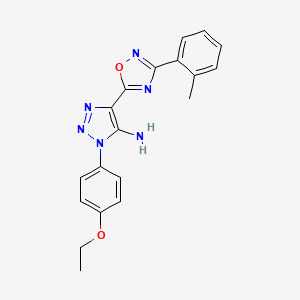

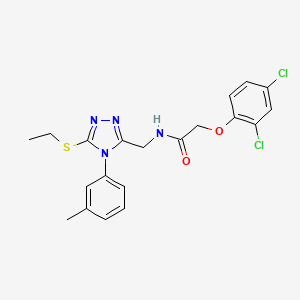

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups that influence the compound's properties and biological activity. The crystal structures of some benzamide derivatives reveal the presence of non-covalent interactions such as π-π stacking, hydrogen bonding, and S⋯O interactions, which can drive the formation of supramolecular assemblies and influence the compound's gelation behavior . These interactions are crucial for the stability and conformation of the molecules in the solid state.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclocondensation, sulfonation, and reactions with electrophiles or nucleophiles, depending on the substituents present on the benzamide ring. For example, the reaction of benzamide derivatives with sulfur and morpholine can yield imidazole-2-carboxamides, which have shown promising anticancer activity . The reactivity of the benzamide moiety can be exploited to introduce additional functional groups that can enhance the compound's biological activity or modify its physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by the nature and position of substituents on the benzamide ring. Substituents such as fluorine, chlorine, methoxy, and sulfonamide groups can affect the compound's solubility, melting point, and stability . The presence of electron-withdrawing or electron-donating groups can also impact the acidity of the amide hydrogen, which in turn can influence the compound's ability to form hydrogen bonds and its overall reactivity. The gelation behavior of some benzamide derivatives towards organic solvents is a notable physical property that can be attributed to the compound's ability to form stable non-covalent interactions .

Aplicaciones Científicas De Investigación

DNA Binding and Staining

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide, due to its structural resemblance to Hoechst dyes, may have potential applications in DNA binding and staining. Hoechst dyes are known for their strong affinity to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property is leveraged in cell biology for chromosome and nuclear staining, enabling the analysis of nuclear DNA content through flow cytometry, and the study of plant chromosomes (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Agents

The benzothiazole moiety is a crucial structural component in the development of therapeutic agents, including those with antioxidant and anti-inflammatory properties. Research indicates that benzofused thiazole derivatives exhibit significant in vitro antioxidant and anti-inflammatory activities. This suggests that compounds with a benzothiazole structure, such as this compound, could be explored for their potential in mitigating oxidative stress and inflammation (Raut et al., 2020).

Radioprotectors and Topoisomerase Inhibitors

Compounds with benzothiazole scaffolds, including those similar to Hoechst dyes, have found applications as radioprotectors and topoisomerase inhibitors. This is based on their ability to interact with DNA, offering a starting point for rational drug design and the investigation of the molecular basis for DNA sequence recognition and binding. Such properties make them valuable in the development of cancer therapeutics and radioprotection strategies (Issar & Kakkar, 2013).

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S2/c1-2-30(27,28)16-7-5-6-14(12-16)21(26)23-15-10-11-19(25)17(13-15)22-24-18-8-3-4-9-20(18)29-22/h3-13,25H,2H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJDJCMBCWIGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)

![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)

![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)